molecular formula C20H27BrN2O2 B11392736 (5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

(5s,7s)-2-(5-Bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11392736
M. Wt: 407.3 g/mol
InChI Key: HHLZILFUNYGLLB-UHFFFAOYSA-N
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Description

2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethoxy group, and a diazatricyclodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the bromination of an ethoxyphenyl precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Subsequent steps involve the formation of the diazatricyclodecane core through cyclization reactions, which may require specific temperature and solvent conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The brominated phenyl group and diazatricyclodecane core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
  • 2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Uniqueness

What sets 2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of both bromine and ethoxy groups can enhance its ability to interact with biological targets and undergo specific chemical transformations .

Properties

Molecular Formula

C20H27BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H27BrN2O2/c1-4-19-10-22-12-20(5-2,18(19)24)13-23(11-19)17(22)15-9-14(21)7-8-16(15)25-6-3/h7-9,17H,4-6,10-13H2,1-3H3

InChI Key

HHLZILFUNYGLLB-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OCC)CC

Origin of Product

United States

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